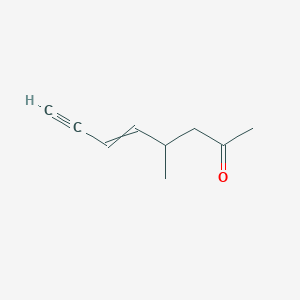

4-Methyloct-5-en-7-yn-2-one

Description

Structure

3D Structure

Properties

CAS No. |

62939-64-4 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

4-methyloct-5-en-7-yn-2-one |

InChI |

InChI=1S/C9H12O/c1-4-5-6-8(2)7-9(3)10/h1,5-6,8H,7H2,2-3H3 |

InChI Key |

QEHALRJBVCPLKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)C)C=CC#C |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 4 Methyloct 5 En 7 Yn 2 One

Reactions of the Ketone Moiety

The ketone group at the 2-position of 4-Methyloct-5-en-7-yn-2-one is a primary site for chemical transformations. Its reactivity is centered around the electrophilic nature of the carbonyl carbon and the acidity of the alpha-protons.

Nucleophilic Addition and Enolization Pathways

The carbonyl carbon of this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol.

However, in the case of α,β-unsaturated ketones like this compound, nucleophilic attack can occur at either the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-conjugate addition). The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, while softer nucleophiles, like Gilman cuprates and enamines, typically favor 1,4-addition.

Enolization is another key aspect of the ketone's reactivity. The presence of protons on the carbons alpha to the carbonyl group (the α- and α'-positions) allows for the formation of enol or enolate intermediates under acidic or basic conditions, respectively. In this compound, there are two sets of alpha-protons: those on the methyl group (C1) and the methylene (B1212753) group (C3). Deprotonation at the C3 position is generally favored under thermodynamic control due to the formation of a more substituted and conjugated dienolate.

| Nucleophile | Reaction Conditions | Major Product | Addition Type |

|---|---|---|---|

| CH₃MgBr | Et₂O, 0 °C | 2,4-Dimethyl-5-octen-7-yn-2-ol | 1,2-Addition |

| (CH₃)₂CuLi | THF, -78 °C | 4,5-Dimethyl-5-octen-7-yn-2-one | 1,4-Conjugate Addition |

| NaBH₄, CeCl₃ | MeOH, 0 °C | 4-Methyloct-5-en-7-yn-2-ol | 1,2-Addition (Luche Reduction) |

| NaCN | H₂O, EtOH | 5-Cyano-4-methyloct-7-yn-2-one | 1,4-Conjugate Addition |

Alpha-Proton Reactivity and Carbonyl Condensations

The acidity of the α-protons in this compound allows for a range of reactions that proceed through enolate intermediates. These enolates can act as nucleophiles in various transformations, including carbonyl condensation reactions.

The Aldol (B89426) condensation is a prominent example, where the enolate of this compound can react with another molecule of itself or a different carbonyl compound. This reaction forms a new carbon-carbon bond and results in the formation of a β-hydroxy ketone, which can subsequently dehydrate to form a more extended conjugated system. Given the multiple acidic protons in this compound, mixed aldol reactions can potentially lead to a mixture of products unless specific reaction conditions or reagents are employed to control the regioselectivity of enolate formation.

Other important condensation reactions include the Claisen condensation (if an ester is used as the electrophile) and the Michael reaction, where the enolate adds to an α,β-unsaturated carbonyl compound in a 1,4-conjugate addition fashion.

| Reactant | Base | Reaction Type | Expected Product |

|---|---|---|---|

| Benzaldehyde | NaOH, EtOH | Aldol Condensation | 1-Hydroxy-1-phenyl-2-(4-methyloct-5-en-7-yn-2-ylidene)propane |

| Methyl vinyl ketone | NaOEt, EtOH | Michael Addition | 3-(3-oxobutyl)-4-methyloct-5-en-7-yn-2-one |

| Ethyl acetate | NaOEt, EtOH | Claisen Condensation | 1-(4-methyloct-5-en-7-yn-2-ylidene)pentane-2,4-dione |

Transformations at the Alkenyl Group

The carbon-carbon double bond in this compound, being conjugated to both a carbonyl group and an alkyne, exhibits distinct reactivity compared to an isolated alkene.

Electrophilic and Nucleophilic Additions to the Double Bond

Electrophilic addition to the double bond of enynones is possible, though the presence of the electron-withdrawing carbonyl group deactivates the alkene towards electrophilic attack. When such reactions do occur, the initial addition of the electrophile typically happens at the δ-carbon (C-6), leading to a resonance-stabilized carbocation with positive charge delocalized over the γ-carbon (C-4) and the carbonyl oxygen. The subsequent attack of a nucleophile can then occur at either of these positions, leading to 1,2- or 1,4-addition products relative to the diene system.

As previously mentioned, the conjugated system is highly susceptible to nucleophilic attack at the β-carbon (C-5), which is a key example of conjugate addition. This reactivity is a cornerstone of the chemistry of α,β-unsaturated carbonyl compounds.

Cycloaddition Reactions Involving the Alkene

The double bond of this compound can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. In this context, the enone can act as a dienophile, reacting with a conjugated diene. The stereochemistry and regiochemistry of the Diels-Alder reaction are highly predictable.

Other cycloaddition reactions, such as [2+2] cycloadditions with other alkenes or ketenes, are also possible, often promoted by photochemical or thermal conditions.

Reactivity of the Alkynyl Functionality

The terminal alkyne in this compound provides another reactive handle for synthetic transformations. A key feature of terminal alkynes is the acidity of the acetylenic proton. This proton can be removed by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a highly nucleophilic acetylide anion.

This acetylide can then participate in a variety of carbon-carbon bond-forming reactions. For instance, it can undergo nucleophilic attack on alkyl halides (SN2 reaction), epoxides, and carbonyl compounds. The reaction with aldehydes and ketones is a particularly useful method for the synthesis of propargyl alcohols.

The alkyne itself can also undergo addition reactions, similar to alkenes. These can include hydrogenation to form the corresponding alkene or alkane, halogenation, and hydrohalogenation. The regioselectivity of these additions is governed by principles similar to those for alkenes, with Markovnikov and anti-Markovnikov additions being possible depending on the reagents and conditions used.

| Reagent | Reaction Type | Product |

|---|---|---|

| 1. n-BuLi, THF, -78 °C 2. CH₃I | Alkylation | 4-Methylnon-5-en-7-yn-2-one |

| 1. NaNH₂, liq. NH₃ 2. Acetone | Addition to Carbonyl | 2,4-Dimethyl-2-hydroxydec-5-en-7-yn-2-one |

| H₂, Lindlar's catalyst | Partial Hydrogenation | 4-Methylocta-5,7-dien-2-one |

| HBr (1 eq) | Hydrohalogenation | 8-Bromo-4-methylocta-5,7-dien-2-one |

Hydrofunctionalization Reactions (e.g., Hydration, Hydroalkylation)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and a functional group across a double or triple bond. For this compound, both the alkene and alkyne moieties are potential sites for such transformations.

Hydration: The addition of water across the carbon-carbon triple bond of an alkyne is a common method for the synthesis of ketones. organic-chemistry.org In the case of this compound, the terminal alkyne could undergo hydration to yield a 1,3-diketone. This reaction is typically catalyzed by mercury salts, but greener alternatives using gold or other transition metals have been developed. organic-chemistry.org The regioselectivity of the hydration would likely favor the formation of a methyl ketone, following Markovnikov's rule. The enone functionality could also undergo hydration, although this is generally less facile than alkyne hydration. rug.nlnih.gov

Hydroalkylation: This reaction involves the addition of a C-H bond across an unsaturated system. Palladium-catalyzed hydroalkylation of 1,3-enynes with ketones has been reported to produce allenes. organic-chemistry.orgnih.gov While this is an intermolecular example, it suggests that under similar catalytic conditions, intramolecular reactions could be possible for a molecule like this compound, potentially leading to cyclic structures. The presence of the ketone in the molecule could also allow it to act as the nucleophile in an intramolecular hydroalkylation, although this would depend on the specific reaction conditions and catalysts employed.

The following table summarizes potential hydrofunctionalization reactions:

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Alkyne Hydration | H₂O, H₂SO₄, HgSO₄ (or Au catalyst) | 4-Methyl-7-oxooct-5-en-2-one |

| Enone Hydration | H₂O, Acid or Base catalyst | 5-Hydroxy-4-methyloct-7-yn-2-one |

| Intramolecular Hydroalkylation | Palladium catalyst | Cyclic allene (B1206475) derivatives |

Coupling Reactions and Annulations

The enyne motif is a versatile substrate for a variety of coupling and annulation reactions, often catalyzed by transition metals like palladium. nih.govnih.govrsc.orgorganic-chemistry.orgacs.org These reactions are powerful tools for the construction of complex molecular architectures.

Coupling Reactions: The terminal alkyne of this compound could participate in classic cross-coupling reactions such as the Sonogashira, Heck, and Suzuki couplings. For instance, a Sonogashira coupling with an aryl halide would extend the conjugated system.

Annulations: Annulation reactions, which form a new ring, are also a likely reactivity pathway. Enynones are known to undergo annulation with various partners. researchgate.net For example, a [3+3] annulation of a skipped enyne with a bis-nucleophile has been reported to form fused O-heterocycles. chemistryviews.org Given the appropriate reaction partners, this compound could undergo similar transformations to generate complex cyclic systems. Gold-catalyzed annulations of enynone derivatives have also been developed. thieme-connect.com

Interplay of Functional Groups and Cascade Reactions

The proximity of the alkene, alkyne, and ketone functionalities in this compound creates opportunities for complex cascade reactions, where a single event triggers a series of subsequent transformations.

Intramolecular Cyclizations and Rearrangements

The structure of this compound is well-suited for intramolecular cyclization reactions, which can be triggered by acid, base, or transition metal catalysts. rsc.org

Cyclizations: Acid-catalyzed cyclization of enynes can lead to the formation of various carbocyclic and heterocyclic frameworks. rsc.org For this compound, protonation of the ketone could initiate a cascade of cyclizations involving the enyne system. Radical cyclizations of enynones are also a known pathway to synthesize functionalized indanones. rsc.orgresearchgate.net

Rearrangements: Enynones can undergo various rearrangement reactions. acs.orgyoutube.comlibretexts.orgyoutube.com For instance, gold-catalyzed 1,3-transposition of ynones has been reported. acs.org It is conceivable that under certain conditions, this compound could undergo skeletal rearrangements to form isomeric structures.

Pericyclic Reactions and Sigmatropic Shifts

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.orgbyjus.comox.ac.ukorganicchemistrydata.org The conjugated enyne system of this compound makes it a potential substrate for such transformations.

Electrocyclic Reactions: While less common for enynes compared to polyenes, it is possible that under photochemical or thermal conditions, the enyne could participate in electrocyclic ring-closing or ring-opening reactions if a suitable conjugated system can be formed.

Sigmatropic Shifts: Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. wikipedia.orgfiveable.meimperial.ac.uklibretexts.orgstereoelectronics.org A organic-chemistry.orgnih.gov-hydride shift, for example, could occur if the molecule adopts a suitable conformation, leading to an isomeric allene. The Woodward-Hoffmann rules would govern the stereochemical outcome of such concerted reactions.

Radical and Photochemical Transformations

Radical Reactions: The unsaturated bonds in this compound are susceptible to attack by radicals. rsc.orglibretexts.orguchicago.edu Radical addition to the alkyne or alkene could initiate a cascade of cyclization reactions, a strategy often used to build complex cyclic molecules. For example, radical-triggered annulation of enynones has been used to synthesize 1-indenones. researchgate.net

Photochemical Transformations: Enones are well-known to undergo a variety of photochemical reactions, including [2+2] cycloadditions and rearrangements. Upon irradiation with UV light, the enone moiety of this compound could be excited to a reactive state, potentially leading to intramolecular cycloaddition with the alkyne to form a bicyclic product. The specific outcome would depend on the excited state lifetime and the geometric constraints of the molecule.

The following table outlines potential radical and photochemical transformations:

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Radical Cyclization | Radical initiator (e.g., AIBN), Tin hydride | Cyclic products via 5-exo or 6-endo cyclization |

| Photochemical [2+2] Cycloaddition | UV light | Bicyclic cyclobutene (B1205218) derivatives |

Theoretical and Computational Chemistry Studies of 4 Methyloct 5 En 7 Yn 2 One

Electronic Structure and Bonding Analysis

No published studies employing Density Functional Theory (DFT) to investigate the electronic properties, optimized geometry, or spectroscopic profile of 4-Methyloct-5-en-7-yn-2-one could be identified. Such studies would typically provide insights into the molecule's reactivity, stability, and vibrational frequencies.

There is no available research detailing the molecular orbital (MO) analysis of this compound. This type of analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the compound's electronic transitions and its behavior in chemical reactions. Furthermore, no studies on the potential aromaticity of any part of the molecule have been reported.

Reaction Mechanism Elucidation and Transition State Analysis

Scientific literature lacks any studies on the mapping of the potential energy surface for reactions involving this compound. This type of computational analysis is essential for identifying reaction pathways, intermediates, and transition states.

Without reaction mechanism studies, there is consequently no data available on the kinetic and thermodynamic parameters, such as activation energies and reaction enthalpies, for any chemical transformations of this compound.

Conformational Analysis and Molecular Dynamics Simulations

No research could be found on the conformational analysis or molecular dynamics simulations of this compound. These studies would provide valuable information on the molecule's flexibility, preferred three-dimensional structures, and its dynamic behavior over time.

Stereochemical Preferences and Isomerization Pathways

The presence of a stereocenter at the fourth carbon position and a double bond at the fifth position suggests the potential for multiple stereoisomers of this compound, including enantiomers and diastereomers. Computational methods, such as density functional theory (DFT) and ab initio calculations, are powerful tools for determining the relative energies of these isomers and predicting the most stable conformations. These calculations can elucidate the preferred spatial arrangement of the methyl group and the geometry of the carbon-carbon double bond (E/Z isomerism).

Furthermore, theoretical studies could map the potential energy surface to identify transition states and calculate the energy barriers associated with isomerization pathways. This information is critical for understanding the conditions under which the different isomers might interconvert, which has significant implications for its synthesis, purification, and biological activity. However, no specific research articles or datasets detailing these aspects for this compound could be located.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent medium can significantly influence the conformation and reactivity of a molecule. Computational models, such as implicit and explicit solvent models, can be employed to simulate these effects. For this compound, such studies would be instrumental in understanding how polar and nonpolar solvents might stabilize different conformers or affect the energy barriers of chemical reactions involving this compound.

Prediction of Spectroscopic Signatures for Mechanistic Characterization

Computational chemistry plays a vital role in predicting spectroscopic data, which is essential for the identification and characterization of chemical compounds and for elucidating reaction mechanisms.

Advanced NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can provide a highly accurate prediction of the experimental spectrum. Methods like Gauge-Including Atomic Orbital (GIAO) are commonly used for this purpose.

For this compound, calculated ¹H and ¹³C NMR spectra would be invaluable for confirming its structure and for assigning the signals in an experimental spectrum. Furthermore, predicted coupling constants would offer detailed information about the connectivity and stereochemistry of the molecule. No such predictive data for this compound is currently available in the public domain.

Vibrational Frequencies and Electronic Transitions

Computational methods can also predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the carbonyl (C=O) stretch, the carbon-carbon double bond (C=C) stretch, and the carbon-carbon triple bond (C≡C) stretch.

Similarly, time-dependent density functional theory (TD-DFT) can be used to predict electronic transitions, which are observed in ultraviolet-visible (UV-Vis) spectroscopy. These predictions would provide insight into the electronic structure of the conjugated enyne system and its light-absorbing properties. The lack of such computational spectroscopic data for this compound hinders a complete understanding of its physical and chemical properties.

Advanced Analytical Methodologies in the Research of 4 Methyloct 5 En 7 Yn 2 One

High-Resolution Spectroscopic Techniques for Structural and Stereochemical Elucidation of Intermediates and Products

The definitive identification and structural confirmation of a newly synthesized compound like 4-Methyloct-5-en-7-yn-2-one, along with any intermediates in its synthetic pathway, would rely heavily on a suite of high-resolution spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and three-dimensional arrangement.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. A combination of several 2D NMR experiments would be essential to piece together the complex structure of this compound.

¹H NMR Spectroscopy would provide initial information on the number and types of protons and their immediate electronic environment. For this compound, one would expect to see distinct signals for the methyl protons adjacent to the carbonyl group, the methyl group at the chiral center, the methine proton, the olefinic protons, and the acetylenic proton. The coupling constants (J-values) between adjacent protons would offer initial clues about their spatial relationships.

¹³C NMR Spectroscopy would reveal the number of unique carbon environments. Key signals would include the carbonyl carbon, the two sp-hybridized carbons of the alkyne, the two sp²-hybridized carbons of the alkene, and the various sp³-hybridized carbons of the alkyl chain.

Correlation SpectroscopY (COSY) is a homonuclear correlation technique that identifies protons that are coupled to each other, typically through two or three bonds. A COSY spectrum would be crucial for establishing the connectivity of the proton network within the molecule, for instance, by showing correlations between the methine proton at C4 and the adjacent olefinic proton at C5, as well as the protons of the methyl group at C4.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment would definitively link the proton assignments to their corresponding carbon atoms in the molecular skeleton.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For example, an HMBC experiment would show a correlation between the protons of the methyl group at C1 and the carbonyl carbon at C2.

Nuclear Overhauser Effect SpectroscopY (NOESY) is used to determine which atoms are close to each other in space, regardless of whether they are connected by bonds. This is particularly important for determining the stereochemistry of the double bond (E/Z configuration) and for probing the conformation of the molecule around the chiral center.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity |

| 1 | ~29 | ~2.1 | s |

| 2 | ~208 | - | - |

| 3 | ~45 | ~2.5 | m |

| 4 | ~35 | ~3.0 | m |

| 4-CH₃ | ~20 | ~1.2 | d |

| 5 | ~115 | ~5.8 | dd |

| 6 | ~145 | ~6.2 | d |

| 7 | ~80 | - | - |

| 8 | ~82 | ~3.1 | s |

This data is illustrative and not based on experimental results.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination

Given the presence of a chiral center at the C4 position, determining the absolute configuration (R or S) is a critical aspect of the compound's characterization. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a primary method for this purpose.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for each enantiomer (R and S), the absolute configuration can be confidently assigned.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Similar to ECD, the shape of the ORD curve is characteristic of the absolute configuration of the molecule and can be used in conjunction with theoretical predictions for stereochemical assignment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule and for monitoring their transformation during a chemical reaction.

Infrared (IR) Spectroscopy would be used to confirm the presence of the key functional groups in this compound. The spectrum would be expected to show characteristic absorption bands for the C=O stretch of the ketone, the C=C stretch of the alkene, the C≡C stretch of the alkyne, and the ≡C-H stretch of the terminal alkyne.

Raman Spectroscopy , being complementary to IR spectroscopy, would also be employed. Raman is often more sensitive to non-polar bonds and can provide a clearer signal for the C=C and C≡C stretching vibrations.

Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1715 - 1730 |

| C=C | Stretch | 1640 - 1680 |

| C≡C | Stretch | 2100 - 2140 |

| ≡C-H | Stretch | 3250 - 3350 |

Advanced Chromatographic Methods for Reaction Monitoring and Purification Optimization

Chromatographic techniques are fundamental for monitoring the progress of a chemical reaction, assessing the purity of the final product, and for the separation of isomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

HPLC is a powerful technique for separating components of a mixture with high resolution. For this compound, HPLC would be used to:

Determine the purity of the synthesized compound.

Separate the target compound from any unreacted starting materials, byproducts, or intermediates.

Separate the E and Z isomers of the double bond if the reaction is not stereospecific.

Separate the R and S enantiomers using a chiral stationary phase (CSP) to determine the enantiomeric excess (ee) of a stereoselective synthesis.

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase or a chiral stationary phase (e.g., cellulose or amylose-based) |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength corresponding to the chromophore (e.g., ~220 nm) |

Potential Applications in Non Biological Scientific Domains

As a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter at the C4 position suggests that 4-Methyloct-5-en-7-yn-2-one could, in principle, serve as a chiral building block. Enantiomerically pure enynes are valuable precursors in asymmetric synthesis, allowing for the construction of complex molecular architectures with high stereochemical control. For instance, chiral enynes are utilized in the synthesis of chiral allenes through transition metal-catalyzed reactions. However, no studies have been published detailing the resolution of this compound into its separate enantiomers or their subsequent use in stereoselective synthesis.

Role in Advanced Materials Science

The conjugated enyne system is a key feature in the design of various functional materials.

Enyne compounds can undergo polymerization through processes like enyne metathesis to form functional polymers with interesting electronic and optical properties. These polymers can have applications in various advanced materials. While the general utility of enynes in polymer science is established, there is no specific research on the polymerization of this compound or the properties of the resulting polymer.

The conjugated π-system of the enyne moiety could potentially impart semiconducting or light-emitting properties, making it a candidate for use in organic electronics or optoelectronics. The specific substituents on this compound would influence these properties. To date, no investigations into the electronic or optical characteristics of this compound or its derivatives have been reported.

Utility in Catalysis and Ligand Design

The functional groups within this compound offer potential for its use in catalysis.

The alkene, alkyne, and ketone functionalities could act as coordination sites for metal centers, suggesting that this compound could be developed into a ligand for transition metal catalysts. The chirality of the molecule could also be exploited in the design of ligands for asymmetric catalysis. This potential remains theoretical, as no studies on the coordination chemistry or catalytic applications of this compound as a ligand have been published.

The ketone functionality opens the possibility for its use in organocatalysis, for example, in enamine or iminium ion-based catalytic cycles. However, the specific reactivity and stereoselectivity that this compound might exhibit in such reactions have not been investigated.

Contribution to Supramolecular Chemistry

Host-Guest Chemistry Applications

Without any dedicated research on this compound in these areas, any discussion would be hypothetical and not grounded in empirical evidence. Consequently, the creation of data tables and detailed research findings, as specified in the instructions, is not feasible.

Q & A

Q. Table 1: Key Spectral Signatures

| Technique | Expected Signals | Purpose |

|---|---|---|

| -NMR | δ 1.2 (CH), δ 5.5–6.0 (C=C-H) | Position of methyl and alkene |

| -NMR | δ 210 (C=O), δ 80–90 (C≡C) | Carbonyl and alkyne confirmation |

| IR | ~1700 cm, ~2200 cm | Functional group validation |

Advanced: How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

Answer:

Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

- 2D NMR Techniques : Use COSY, HSQC, and HMBC to verify through-space and through-bond correlations, especially for overlapping signals .

- Computational Validation : Compare experimental NMR shifts with DFT-optimized structures (e.g., using Gaussian or ORCA). Discrepancies >1 ppm may indicate incorrect stereochemistry .

- X-ray Crystallography : Resolve ambiguities via SHELXL refinement (for crystalline samples) to confirm bond lengths and angles .

Q. Example Workflow :

Run -NMR in deuterated solvents (CDCl, DMSO-d).

Validate computational models with B3LYP/6-31G(d) basis sets.

Cross-reference with crystallographic data from SHELXL if available .

Basic: What synthetic routes are reported for this compound?

Answer:

Common methods include:

Q. Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Limitations |

|---|---|---|---|

| Aldol Condensation | 65–70 | KOH, THF, 0°C | Stereochemical control |

| Oxidative Coupling | 75–80 | CuCl, DMF, 60°C | Requires anhydrous setup |

Advanced: How to optimize reaction conditions for improved enantioselectivity?

Answer:

Enantioselectivity challenges stem from the compound’s planar carbonyl and alkyne groups. Solutions:

Q. Key Metrics :

- Enantiomeric excess (ee) ≥90% via chiral GC/MS.

- Reaction temperature ≤40°C to prevent racemization.

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

Variability often arises from assay conditions or impurities. Mitigation steps:

- Purity Validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Dose-Response Curves : Use standardized IC protocols with positive/negative controls (e.g., staurosporine for kinase assays) .

- Meta-Analysis : Compare data across studies using PRISMA guidelines to identify methodological outliers .

Q. Critical Factors :

- Cell line specificity (e.g., HEK293 vs. HeLa).

- Solvent effects (DMSO concentration ≤0.1% v/v).

Basic: What computational tools predict the compound’s reactivity?

Answer:

Q. Key Outputs :

- Bond dissociation energies (BDEs) for the alkyne moiety.

- Solvent-accessible surface area (SASA) for solubility predictions.

Advanced: How to validate crystallographic data for polymorphic forms?

Answer:

- SHELXL Refinement : Analyze R-factors (<5%) and residual electron density maps to confirm lattice integrity .

- PXRD Comparison : Match experimental patterns (2θ angles) with simulated data from Mercury software .

- Thermal Analysis : Use DSC to detect polymorph transitions (endothermic peaks) .

Case Study :

A 2020 study resolved a polymorph discrepancy by correlating PXRD peaks with SHELXL-generated models, confirming a monoclinic P2/c space group .

Basic: What are the compound’s stability concerns under ambient conditions?

Answer:

Q. Stability Tests :

- TGA for thermal decomposition thresholds (>150°C).

- Accelerated aging studies (40°C/75% RH for 4 weeks).

Advanced: How to design a robust structure-activity relationship (SAR) study?

Answer:

Q. Example Design :

| Analog | Substituent | IC (μM) | LogP |

|---|---|---|---|

| Parent Compound | -CH | 12.5 ± 1.2 | 2.1 |

| 4-Fluoro | -F | 8.3 ± 0.9 | 2.3 |

Advanced: How to resolve conflicting bioassay results between in vitro and in vivo models?

Answer:

Q. Critical Parameters :

- Protein binding (% unbound fraction).

- Half-life (t) in rodent serum.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.